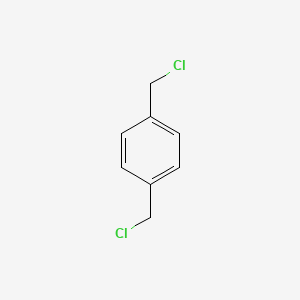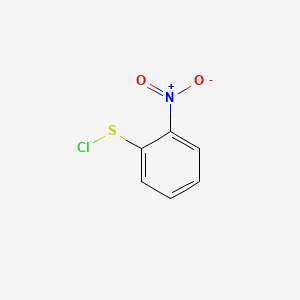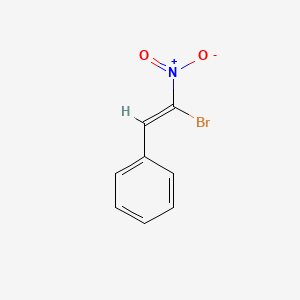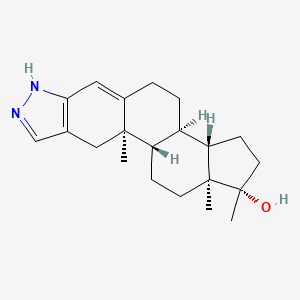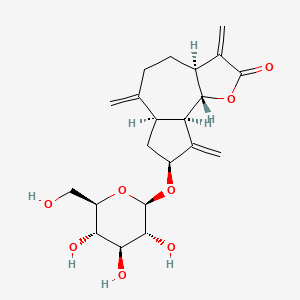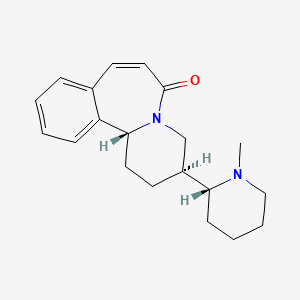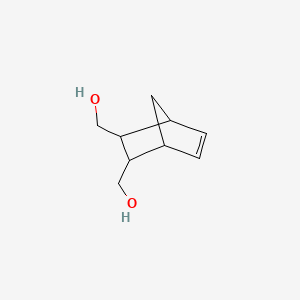
5-Norbornene-2,3-dimethanol
Overview
Description
5-Norbornene-2,3-dimethanol, also known as Bicyclo [2.2.1]hept-5-ene-2,3-diyldimethanol, is a chemical compound with the molecular formula C9H14O2 . It is a solid substance at room temperature .
Synthesis Analysis
In a study, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides was developed. The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Molecular Structure Analysis
The molecular formula of 5-Norbornene-2,3-dimethanol is C9H14O2. It has an average mass of 154.206 Da and a monoisotopic mass of 154.099380 Da .
Chemical Reactions Analysis
As mentioned earlier, 5-Norbornene-2,3-dimethanol has been used in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides .
Physical And Chemical Properties Analysis
5-Norbornene-2,3-dimethanol is a solid substance at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 259.8±15.0 °C at 760 mmHg, and an enthalpy of vaporization of 57.8±6.0 kJ/mol .
Scientific Research Applications
Asymmetric Heck/Suzuki Cascade Reactions
5-Norbornene-2,3-dimethanol: plays a crucial role in the field of organic synthesis, particularly in asymmetric Heck/Suzuki cascade reactions . This reaction is a highly enantioselective process catalyzed by palladium, which is used to produce oxindoles with excellent enantiomeric excess (ee) values. The presence of 5-Norbornene-2,3-dimethanol helps prevent transmetalation of the aryl-palladium complex, which is key to the success of this transformation .
Gas-Transport and Dielectric Properties
In polymer science, 5-Norbornene-2,3-dimethanol derivatives are used to synthesize polymers with specific gas-transport and dielectric properties . These polymers are of interest for applications in opto- and microelectronics, such as low dielectric materials, photoresists, and OLEDs. The molecular design of polynorbornenes can be tuned to achieve desired characteristics for gas separation efficiency and dielectric permittivity .
Membrane Gas Separation
The metathesis polymers derived from 5-Norbornene-2,3-dimethanol have potential applications in membrane gas separation. These polymers can be designed to have high selectivity and low permeability, which are essential properties for efficient gas separation processes .
Polymeric Dielectric Materials
Polynorbornenes synthesized from 5-Norbornene-2,3-dimethanol show promise as polymeric dielectric materials. They exhibit low values of dielectric permittivity, making them suitable for use in electronic devices where low dielectric constants are required .
Mechanism of Action
properties
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005320 | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2,3-dimethanol | |
CAS RN |
85-39-2, 699-97-8 | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Norbornene-2,3-dimethanol in organic synthesis?
A: 5-Norbornene-2,3-dimethanol plays a crucial role as a chiral building block in asymmetric synthesis. For instance, it's a key starting material in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ] This antagonist has potential therapeutic applications due to TXA2's involvement in various physiological processes, including platelet aggregation and smooth muscle contraction.
Q2: How has 5-Norbornene-2,3-dimethanol been utilized in the development of novel catalysts?
A: Researchers have successfully synthesized a Z-stereoretentive ruthenium carbene catalyst by utilizing 5-Norbornene-2,3-dimethanol. [] This catalyst demonstrated high selectivity towards the Z-isomer in ring-opening cross-metathesis reactions with styrene derivatives. Such selectivity is valuable for synthesizing polymers and fine chemicals with specific stereochemical properties, which can significantly influence their applications and biological activities.
Q3: Can you explain the role of 5-Norbornene-2,3-dimethanol in palladium-catalyzed cascade reactions?
A: In palladium-catalyzed Heck/Suzuki cascade reactions, 5-Norbornene-2,3-dimethanol acts as a crucial additive. [] It hinders the undesired transmetalation of the aryl-palladium complex, a side reaction that can lead to the formation of unwanted byproducts. By suppressing this side reaction, the desired cascade reaction proceeds efficiently, leading to the formation of complex molecules from simple starting materials in a single step. This efficiency is highly desirable in organic synthesis as it can simplify reaction procedures and increase overall yields.
Q4: Are there any environmental concerns associated with 5-Norbornene-2,3-dimethanol derivatives?
A: While 5-Norbornene-2,3-dimethanol itself isn't extensively studied for its environmental impact, one of its derivatives, endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite), is a known insecticide with documented environmental concerns. [] Studies have shown that endosulfan can persist in the environment and accumulate in various organisms, potentially leading to adverse effects. This highlights the importance of carefully evaluating the environmental impact of any novel compound, even those derived from seemingly benign precursors.
Q5: How can lipase enzymes be utilized in the context of 5-Norbornene-2,3-dimethanol?
A: Lipase-catalyzed transesterification has been successfully employed to synthesize chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate. [, ] This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical methods, as enzymes are biodegradable and reactions can be performed under mild conditions. The resulting chiral monoacetate serves as a valuable building block in the synthesis of optically active compounds, such as the aforementioned TXA2 antagonist.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







